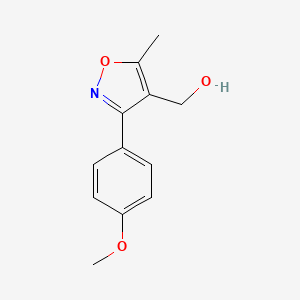

(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol

CAS No.: 495417-36-2

Cat. No.: VC7809037

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 495417-36-2 |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | [3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanol |

| Standard InChI | InChI=1S/C12H13NO3/c1-8-11(7-14)12(13-16-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3 |

| Standard InChI Key | GEVLRBGXVFNDER-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)OC)CO |

| Canonical SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)OC)CO |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is CHNO, with a molecular weight of 219.24 g/mol . Key structural features include:

-

Isoxazole core: A heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively.

-

4-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH) group at the para position.

-

Methyl and hydroxymethyl substituents: These groups enhance solubility and reactivity, enabling functionalization for diverse applications .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 219.24 g/mol | |

| Density | ~1.2 g/cm (estimated) | |

| Boiling Point | 312–314°C (predicted) | |

| Melting Point | Not reported |

Synthesis and Reaction Pathways

Cyclization Reactions

The synthesis typically involves cyclization strategies using precursors such as 4-methoxybenzaldehyde and β-diketones or β-ketoesters. For example:

-

Nitrile Oxide Cycloaddition: Reacting 4-methoxybenzaldehyde-derived nitrile oxides with β-ketoesters in aqueous or alcoholic media yields trisubstituted isoxazoles .

-

Dehydrative Cyclization: Using dehydrating agents (e.g., POCl) to form the isoxazole ring from hydroxylamine intermediates.

Example Reaction:

Functionalization

The hydroxymethyl group at position 4 allows further derivatization:

-

Oxidation: Converts -CHOH to a carbonyl group (-CO) using agents like CrO .

-

Esterification: Reacts with acid chlorides to form esters, enhancing lipophilicity for pharmaceutical applications.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., methanol, ethanol) due to the hydroxymethyl group .

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the isoxazole ring.

Spectroscopic Data

-

H NMR (CDCl): δ 2.46 (s, 3H, CH), 3.80 (s, 3H, OCH), 4.70 (s, 2H, CHOH), 6.90–7.50 (m, aromatic H) .

-

IR (KBr): Peaks at 3250 cm (-OH), 1610 cm (C=N), 1515 cm (C-O).

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor for bioactive molecules:

-

Anticancer Agents: Hybrid molecules incorporating this scaffold inhibit kinase enzymes (e.g., EGFR) .

-

Antimicrobials: Derivatives show activity against Staphylococcus aureus and Escherichia coli .

Materials Science

-

Polymer Additives: Enhances thermal stability in polyesters and polyamides .

-

Ligands in Catalysis: Coordinates transition metals (e.g., Cu, Pd) for cross-coupling reactions .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume